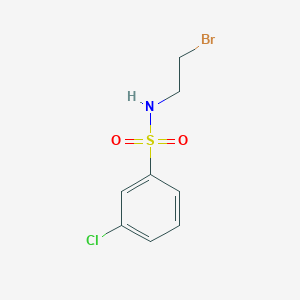

N-(2-Bromoethyl)-3-chlorobenzenesulfonamide

Description

N-(2-Bromoethyl)-3-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 3-chlorobenzenesulfonamide core substituted with a 2-bromoethyl group.

Properties

Molecular Formula |

C8H9BrClNO2S |

|---|---|

Molecular Weight |

298.59 g/mol |

IUPAC Name |

N-(2-bromoethyl)-3-chlorobenzenesulfonamide |

InChI |

InChI=1S/C8H9BrClNO2S/c9-4-5-11-14(12,13)8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2 |

InChI Key |

ZSBWTWKGKHHZDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-3-chlorobenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Products include substituted sulfonamides, azides, and thiols.

Oxidation: Products include sulfonic acids and sulfonyl chlorides.

Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-Bromoethyl)-3-chlorobenzenesulfonamide exhibit significant antimicrobial activity. The presence of halogen substituents (bromine and chlorine) may enhance the compound's efficacy against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth and exhibit antifungal properties .

Anticancer Activity

There is growing interest in the anticancer potential of this compound. In vitro studies have demonstrated that related compounds can induce cytotoxic effects on cancer cell lines, such as breast cancer (MCF7) and other malignancies. Molecular docking studies suggest that these compounds may interact effectively with specific biological targets involved in cancer progression .

Therapeutic Applications

The therapeutic applications of this compound are diverse, particularly in treating:

- Infectious diseases : Due to its antimicrobial properties.

- Cancer : As part of novel chemotherapeutic agents targeting resistant cancer cells.

- Neurological disorders : Some studies suggest potential applications in treating sodium channel-mediated conditions, such as epilepsy .

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a promising activity profile, suggesting further development for clinical applications .

- Cytotoxicity Assays : In a series of cytotoxicity assays, compounds derived from this compound demonstrated significant inhibition of cell proliferation in multiple cancer cell lines, highlighting their potential as anticancer agents .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins implicated in disease pathways, supporting its role as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-3-chlorobenzenesulfonamide involves its interaction with biological molecules, particularly proteins and enzymes. The bromoethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. The sulfonamide group can also interact with biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogs with Bromoethyl Substitutions

N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (Compound 6d)

- Structure : Features a 2-bromoethyl group and additional dibromo/ethoxy substituents on the phenyl ring.

- Biological Activity : Exhibits inhibitory activity against butyrylcholinesterase (BChE) with an IC50 of 45.31 ± 0.17 µM, slightly less potent than its 2-chlorobenzyl analog (IC50 = 42.21 ± 0.25 µM). The bromoethyl group likely influences steric and electronic interactions with the enzyme active site .

- Key Difference : The presence of dibromo and ethoxy groups enhances lipophilicity compared to the simpler 3-chlorobenzenesulfonamide structure.

N-(2-Bromoethyl)anilinium Bromide

- Structure : Contains a bromoethyl group but lacks the sulfonamide moiety, instead featuring an anilinium bromide group.

- Relevance: Highlights the role of the bromoethyl group in facilitating alkylation reactions, a common strategy in prodrug synthesis (e.g., intermediates in ).

Chlorobenzenesulfonamide Derivatives

N-(3-Bromophenyl)-3-cyanobenzenesulfonamide

- Structure: Substitutes the 3-chlorophenyl group with a 3-bromophenyl group and introduces a cyano (-CN) group.

- Molecular Weight : 337.19 g/mol, slightly lower than the target compound (estimated ~340–360 g/mol).

- This could influence binding to biological targets like enzymes .

3-Amino-N-(3-bromophenyl)-4-chlorobenzene-1-sulfonamide

- Structure: Combines amino (-NH2) and chloro substituents on the benzene ring.

- Biological Activity: Amino groups may enhance hydrogen-bonding interactions, improving affinity for microbial targets.

Physicochemical Properties

- Molecular Weight and Formula : The target compound’s molecular weight is estimated at ~340–360 g/mol (similar to analogs in and ).

- Solubility : Sulfonamides generally exhibit moderate aqueous solubility, influenced by halogen substituents. Bromoethyl groups may slightly reduce solubility compared to chloroethyl derivatives due to increased hydrophobicity .

Biological Activity

N-(2-Bromoethyl)-3-chlorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by diverse research findings and data.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of halogen substituents (bromo and chloro) enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.

- Case Study : A study evaluated several benzenesulfonamide derivatives for their anti-proliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7. Compounds demonstrated IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against cancer cells while sparing normal cells .

- Mechanism of Action : The mechanism involves apoptosis induction in cancer cells, evidenced by increased annexin V-FITC positivity, suggesting a significant apoptotic effect compared to controls .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Sulfonamides are known to inhibit bacterial growth through various mechanisms, including interference with carbonic anhydrases (CAs).

- Research Findings : In vitro studies have shown that related sulfonamide compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain derivatives achieved over 80% inhibition at concentrations around 50 μg/mL .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to understand the relationship between chemical structure and antimicrobial efficacy. Compounds with specific substituents on the phenyl ring showed enhanced activity due to improved lipophilicity, facilitating membrane penetration .

Enzyme Inhibition

This compound may also act as an inhibitor of carbonic anhydrases (CAs), enzymes that play crucial roles in physiological processes.

- Inhibition Studies : The compound's analogs have been tested for their inhibitory effects on human carbonic anhydrase IX (CA IX), with some showing IC50 values as low as 10.93 nM, indicating strong selectivity for CA IX over other isoforms .

- Implications : Inhibition of CA IX is particularly relevant in oncology, as it is overexpressed in many tumors. This suggests that this compound could be a candidate for further development as an anticancer agent targeting CA IX .

Data Summary Table

| Biological Activity | Test System | IC50 Values | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231, MCF-7 | 1.52 - 6.31 μM | Induces apoptosis |

| Antimicrobial | S. aureus, MRSA | >80% inhibition @ 50 μg/mL | Effective against Gram-positive bacteria |

| Enzyme Inhibition | CA IX | 10.93 - 25.06 nM | Selective inhibition |

Q & A

Q. What are the optimal synthetic routes for N-(2-Bromoethyl)-3-chlorobenzenesulfonamide, and what critical reaction conditions must be controlled?

The synthesis typically involves two key steps: (1) sulfonylation of 3-chlorobenzenesulfonyl chloride with a bromoethylamine precursor and (2) purification under inert atmospheres to prevent degradation of the bromoethyl group. Controlled temperatures (e.g., 0–5°C during sulfonylation) and anhydrous solvents (e.g., dichloromethane) are essential to minimize side reactions like hydrolysis or unwanted nucleophilic substitutions . Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progression before final purification by recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

High-resolution NMR spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying the sulfonamide linkage and bromoethyl group positioning. Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight, while FT-IR identifies characteristic bands (e.g., S=O stretching at ~1350 cm⁻¹ and C-Br at ~650 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, with a retention time comparison against synthetic standards .

Q. What solvent systems and temperature ranges are suitable for crystallization to obtain high-purity samples?

Polar aprotic solvents like ethyl acetate or acetone, often mixed with hexane, yield well-defined crystals. Slow evaporation at 4°C enhances crystal lattice formation. For temperature-sensitive bromoethyl groups, avoid prolonged heating above 50°C during solvent removal .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of the bromoethyl group in nucleophilic substitution reactions?

Pseudo-first-order kinetics under varying nucleophile concentrations (e.g., using NaN₃ or KSCN) can determine the rate law. Isotopic labeling (e.g., deuterated solvents) and monitoring via ¹H NMR or LC-MS track intermediates. For example, competing SN1/SN2 pathways may be distinguished by studying solvent polarity effects (e.g., DMSO vs. THF) on reaction rates .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR signals?

Unexpected splitting may arise from restricted rotation around the sulfonamide bond or conformational isomerism. Variable-temperature NMR (VT-NMR) experiments between 25°C and 60°C can identify dynamic effects. Computational modeling (DFT) further clarifies rotational barriers and electronic environments influencing signal splitting .

Q. How does substituent positioning (e.g., chloro vs. bromo groups) influence the compound’s bioactivity or material properties?

Comparative studies with analogs (e.g., 3-fluoro or 4-bromo derivatives) using X-ray crystallography reveal steric and electronic effects on molecular packing or enzyme binding. For biological studies, IC₅₀ assays against target proteins (e.g., carbonic anhydrase) quantify substituent contributions to inhibitory potency .

Q. What mechanistic insights can be gained from studying degradation pathways under accelerated stability conditions?

Forced degradation (e.g., exposure to UV light, acidic/basic conditions) followed by LC-MS analysis identifies major degradation products. For instance, hydrolysis of the sulfonamide bond or β-elimination of the bromoethyl group may occur, guiding storage recommendations (e.g., desiccated, light-protected vials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.